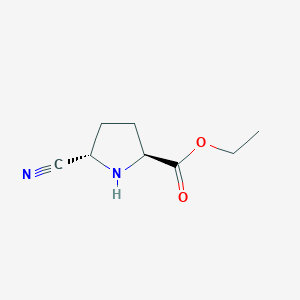

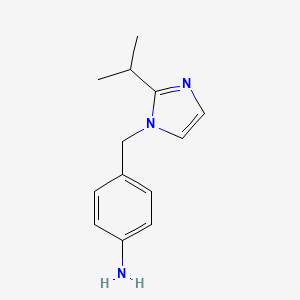

![molecular formula C14H12O B1312265 3-[(E)-2-phenylvinyl]phenol CAS No. 76425-88-2](/img/structure/B1312265.png)

3-[(E)-2-phenylvinyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

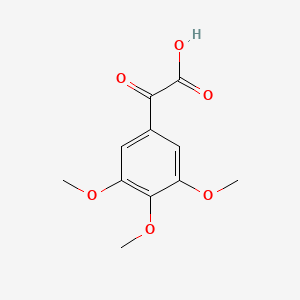

3-[(E)-2-phenylvinyl]phenol is a phenolic compound . Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon . They are known for their diverse chemical properties and are widely used in various industries .

Synthesis Analysis

Phenols, including 3-[(E)-2-phenylvinyl]phenol, can be synthesized through various methods. One common method is the substitution or oxidation of phenol . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular structure of 3-[(E)-2-phenylvinyl]phenol contains a total of 28 bonds. There are 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic hydroxyl .Chemical Reactions Analysis

Phenols, including 3-[(E)-2-phenylvinyl]phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are readily soluble in water due to their ability to form hydrogen bonds, but their solubility decreases with the addition of other hydrophobic groups in the ring .Scientific Research Applications

1. Classification and Chemistry of Phenolic Compounds Phenolic compounds, including “3-[(E)-2-phenylvinyl]phenol”, are a diverse class of bioactive secondary metabolites . They contain a phenol moiety, which is a benzene ring substituted with a hydroxyl group . These compounds exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .

Industrial Applications

Phenolic compounds have high potential for applications in various industries such as pharmaceutical and food industries . The development of efficient methods for their synthesis and modern and accurate methods for their detection and analysis is ongoing .

Crosslinking Mechanisms

Phenolic compounds, including “3-[(E)-2-phenylvinyl]phenol”, can be used in the synthesis of polyphenols . The crosslinking mechanisms of these compounds are dependent on the number of hydroxyl groups of each phenolic building block . This property can be utilized in the design of relevant polyphenolic biomaterials .

Biomaterial Synthesis and Application

Synthetic polyphenols, which can be derived from phenolic compounds, have received significant attention from material scientists due to their unique functionality . They have been utilized as interfacial engineering tools .

DNA Extraction Methods

Phenolic compounds are used in the extraction of DNA from various biological samples . The high salt concentration in these compounds decreases protein solubility, resulting in its precipitation .

Downstream Applications

The DNA isolated using phenolic compounds can be used for a vast array of downstream applications, including DNA sequencing, polymerase chain reaction (PCR), quantitative PCR (qPCR), southern blotting, random amplification of polymorphic DNA (RAPD), and preparation for genomic libraries .

Mechanism of Action

Target of Action

The primary targets of phenolic compounds, such as 3-[(E)-2-phenylvinyl]phenol, are often proteins and enzymes in the body . Phenolic compounds are known to interact with proteins, altering their structure and properties . They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .

Mode of Action

Phenolic compounds, including 3-[(E)-2-phenylvinyl]phenol, interact with their targets in a variety of ways. They can potentiate the action of certain proteins or enzymes, or they can inhibit their function . The specific mode of action depends on the structure of the phenolic compound and the nature of its target .

Biochemical Pathways

Phenolic compounds are involved in various biochemical pathways. They are primarily biosynthesized by the shikimate and acetate-malonate pathways . The aceto-malonate pathway plays a significant role in the biosynthesis of phenolic compounds . In higher plants, this pathway is usually coupled with the phenylpropanoid pathway and leads to the formation of flavonoids .

Pharmacokinetics

The pharmacokinetics of phenolic compounds involve their absorption, distribution, metabolism, and excretion (ADME). The Phenol-Explorer database provides comprehensive information on the in vivo metabolism and pharmacokinetics of dietary polyphenols .

Result of Action

The result of the action of phenolic compounds can vary widely. They can have antiseptic and disinfectant properties, be active against a wide range of micro-organisms, and be used to relieve itching . They can also undergo various reactions, including reactions with bases, reactive metals, diazonium salts, nitration, and bromination .

Action Environment

The action of phenolic compounds can be influenced by various environmental factors. For instance, the accumulation and biosynthesis of polyphenols in plants depend on many factors, including physiological–biochemical, molecular–genetic, and environmental factors . Furthermore, phenolic compounds can play key roles in the interaction between plants and their environment .

Safety and Hazards

Future Directions

Recent research has focused on the use of oxidative phenol coupling in the total synthesis of natural products . Additionally, there is interest in the selective conversion of benzene to phenol through photocatalysis . These areas represent promising future directions for the research and application of phenolic compounds, including 3-[(E)-2-phenylvinyl]phenol.

properties

IUPAC Name |

3-[(E)-2-phenylethenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHJTSIYYWRJFQ-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76425-88-2 |

Source

|

| Record name | Phenol, 3-(2-phenylethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076425882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

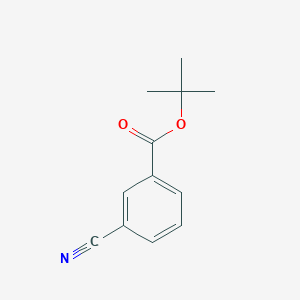

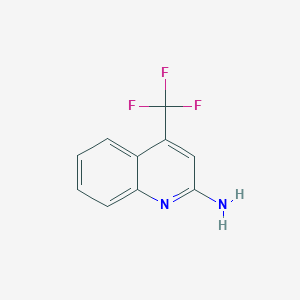

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)

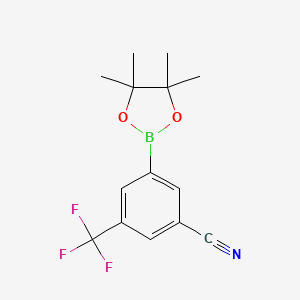

![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)

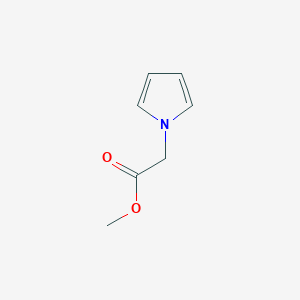

![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)